4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:
Preparation of 1-(2-methoxyethyl)piperidin-4-yl)methylamine: : This involves the reaction of 2-methoxyethanol with piperidine under suitable conditions to form the piperidine derivative.
N-alkylation: : The piperidine derivative is then alkylated with ethylbenzenesulfonyl chloride to introduce the ethyl group.
Purification: : The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Amines and other reduced derivatives.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: : It could be explored for its therapeutic properties, particularly in the treatment of diseases.
Industry: : Its properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can be compared to other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole. While these compounds share the sulfonamide group, they differ in their substituents and overall structure, leading to different biological activities and applications.
Similar Compounds
Sulfanilamide: : Used as an antibacterial agent.
Sulfamethoxazole: : Used in combination with other drugs for the treatment of bacterial infections.
Sulfonylureas: : Used in the treatment of diabetes.
Properties
IUPAC Name |
4-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-3-15-4-6-17(7-5-15)23(20,21)18-14-16-8-10-19(11-9-16)12-13-22-2/h4-7,16,18H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXJVEOMXSNVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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